1-Phenyl-1,2,3,4-tetrahydroisoquinoline
CAS No.: 22990-19-8
Cat. No.: VC21162093
Molecular Formula: C15H15N
Molecular Weight: 209.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22990-19-8 |
---|---|
Molecular Formula | C15H15N |
Molecular Weight | 209.29 g/mol |
IUPAC Name | 1-phenyl-1,2,3,4-tetrahydroisoquinoline |
Standard InChI | InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2 |
Standard InChI Key | PRTRSEDVLBBFJZ-UHFFFAOYSA-N |
SMILES | C1CNC(C2=CC=CC=C21)C3=CC=CC=C3 |
Canonical SMILES | C1CNC(C2=CC=CC=C21)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-Phenyl-1,2,3,4-tetrahydroisoquinoline contains a partially hydrogenated isoquinoline core with a phenyl group attached at the C-1 position. The molecular formula is C15H15N with a molecular weight of 209.29 g/mol . The compound features a chiral center at the C-1 position, leading to two enantiomeric forms: (1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline and (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline. These enantiomers exhibit identical physical properties but differ in their spatial arrangement and biological activities, highlighting the significance of stereochemistry in drug development.
Physical and Chemical Properties
The physical and chemical properties of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline vary slightly between its enantiomeric forms, though both share the same core characteristics. The detailed properties are presented in Table 1, which compares the two enantiomers based on available research data.
Table 1: Physical and Chemical Properties of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Enantiomers
Property | (1S)-Isomer | (1R)-Isomer |
---|---|---|
CAS Number | 118864-75-8 | 180272-45-1 |
Molecular Formula | C15H15N | C15H15N |
Molecular Weight | 209.29 g/mol | 209.29 g/mol |
Physical Form | White to Off-White Solid | Solid |
Melting Point | 80-82°C | Not specified in available data |
Boiling Point | 338°C | Not specified in available data |
Density | 1.065 | Not specified in available data |
Flash Point | 167°C | Not specified in available data |
pKa (Predicted) | 8.91±0.40 | Not specified in available data |
Solubility | Slightly soluble in chloroform, dichloromethane, and methanol | Not specified in available data |
Storage Conditions | Under inert gas (nitrogen or argon) at 2-8°C | Not specified in available data |
The physical properties indicate that 1-Phenyl-1,2,3,4-tetrahydroisoquinoline is relatively stable under standard conditions but requires specific storage conditions to prevent oxidation or degradation .
Stereochemistry and Isomeric Forms
Stereochemical Significance
The stereochemistry of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in determining its biological activity and pharmaceutical applications. The chiral center at the C-1 position creates two distinct enantiomers that interact differently with biological systems. This stereochemical difference is particularly important in drug development, as biological receptors often exhibit stereoselectivity, preferentially binding to one enantiomer over the other.
(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
The (1S) enantiomer, also known as (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, has gained significant attention in pharmaceutical research. It serves as a key intermediate in the synthesis of Solifenacin, an antimuscarinic medication used to treat overactive bladder syndrome . Additionally, this enantiomer has been identified as a potential lead compound for developing drugs with dopamine β-hydroxylase inhibitory activity, which may have implications for treating Parkinson's disease and other neurological disorders .
(1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
The (1R) enantiomer, or (R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, is often produced as a by-product during the synthesis of the (S) enantiomer. Research suggests that this enantiomer can be recycled to obtain the (S) enantiomer on a larger scale, indicating potential for improved synthetic efficiency in pharmaceutical production . It also serves as a reagent for preparing quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives, which function as muscarinic receptor antagonists .
Pharmacological Activities and Mechanisms
Dopamine β-hydroxylase Inhibition
One of the most significant pharmacological activities of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, particularly the (1S) enantiomer, is its ability to inhibit dopamine β-hydroxylase. In vitro studies have demonstrated that this compound effectively inhibits human serum dopamine β-hydroxylase, an enzyme that catalyzes the conversion of dopamine to norepinephrine in the catecholamine biosynthesis pathway . This inhibitory activity has important implications for studying the role of this enzyme in Parkinson's disease and potentially developing new therapeutic approaches for this condition.
Antimuscarinic Activity
The derivatives of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, particularly those synthesized using the (1R) enantiomer as a reagent, exhibit antimuscarinic activity. Quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives act as muscarinic receptor antagonists, which can be useful in treating conditions characterized by overactive muscarinic signaling, such as overactive bladder syndrome, chronic obstructive pulmonary disease, and certain types of glaucoma .
Pharmaceutical Applications
Role in Drug Development
1-Phenyl-1,2,3,4-tetrahydroisoquinoline holds significant importance in pharmaceutical research and drug development. The (1S) enantiomer serves as a lead compound for developing drugs targeting dopamine β-hydroxylase, potentially beneficial for treating Parkinson's disease and other neurological disorders . The compound's ability to modulate neurotransmitter systems makes it a valuable starting point for developing therapies targeting various neurological and psychiatric conditions.
Intermediate in Pharmaceutical Synthesis
Both enantiomers of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline play crucial roles as intermediates in pharmaceutical synthesis. The (1S) enantiomer is particularly notable as a key intermediate in the preparation of Solifenacin, an antimuscarinic agent used clinically for treating overactive bladder syndrome . The (1R) enantiomer, often produced as a by-product, can be recycled to obtain the (S) enantiomer through various synthetic methods, enhancing the efficiency of pharmaceutical production processes .
Table 2: Pharmaceutical Applications of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Enantiomers
Enantiomer | Primary Pharmaceutical Applications |
---|---|
(1S)-Isomer | - Key intermediate in Solifenacin synthesis - Lead compound for dopamine β-hydroxylase inhibitors - Potential therapeutic for Parkinson's disease |
(1R)-Isomer | - Reagent for muscarinic receptor antagonist synthesis - Recyclable precursor for obtaining (S) enantiomer - Component in quinuclidin-3-yl derivatives production |
Synthesis Methods
General Synthetic Approaches
Structure-Activity Relationship
Influence of Stereochemistry
The stereochemistry at the C-1 position significantly influences the biological activity of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline. The (1S) enantiomer demonstrates notable dopamine β-hydroxylase inhibitory activity and serves as a key intermediate in Solifenacin synthesis, while the (1R) enantiomer appears to have different applications, primarily as a reagent for synthesizing other bioactive compounds . This difference highlights the importance of stereochemical configuration in determining biological interactions and pharmaceutical applications.
Importance of the Tetrahydroisoquinoline Scaffold
The tetrahydroisoquinoline scaffold serves as the fundamental structure for numerous bioactive compounds, including 1-Phenyl-1,2,3,4-tetrahydroisoquinoline. This scaffold has garnered significant attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . The addition of the phenyl group at the C-1 position in 1-Phenyl-1,2,3,4-tetrahydroisoquinoline likely contributes to its specific biological properties and pharmaceutical applications.
Future Research Directions
Structural Modifications and Optimization
Structural modifications of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline could lead to the development of more potent and selective compounds for specific therapeutic targets. By systematically altering substituents on the phenyl ring or the tetrahydroisoquinoline core, researchers could optimize properties such as receptor binding affinity, metabolic stability, and blood-brain barrier penetration, potentially enhancing the compound's pharmaceutical utility .
Advanced Synthetic Methods
The development of more efficient and stereoselective synthetic methods for 1-Phenyl-1,2,3,4-tetrahydroisoquinoline would facilitate its production and application in pharmaceutical research. Advances in asymmetric catalysis, flow chemistry, and green chemistry approaches could improve the sustainability and scalability of its synthesis, making it more accessible for research and development purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume